molecular formula C24H17FN2O5S B11576947 methyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11576947
M. Wt: 464.5 g/mol
InChI Key: ISYJXMAJEPVEDJ-UHFFFAOYSA-N
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Description

METHYL 2-[7-FLUORO-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[7-FLUORO-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromeno[2,3-c]pyrrol core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents under controlled conditions.

    Formation of the thiazole ring: This can be done through a condensation reaction involving thioamide and α-haloketone.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[7-FLUORO-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[7-FLUORO-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-[7-FLUORO-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[7-FLUORO-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific combination of fluorine, thiazole, and chromeno[2,3-c]pyrrol moieties sets it apart from other similar compounds.

Properties

Molecular Formula

C24H17FN2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17FN2O5S/c1-11-4-6-13(7-5-11)18-17-19(28)15-10-14(25)8-9-16(15)32-20(17)22(29)27(18)24-26-12(2)21(33-24)23(30)31-3/h4-10,18H,1-3H3

InChI Key

ISYJXMAJEPVEDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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